molecular formula C17H21N3O2S B2586565 2-Cyclopropyl-5-((3-methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034606-17-0

2-Cyclopropyl-5-((3-methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No. B2586565
M. Wt: 331.43
InChI Key: JDBLKBPICFPADF-UHFFFAOYSA-N
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Description

The compound “2-Cyclopropyl-5-((3-methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a type of nitrogen-containing heterocycle. This core is substituted with a cyclopropyl group at the 2-position and a (3-methylbenzyl)sulfonyl group at the 5-position .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[1,5-a]pyrazine core and the attachment of the cyclopropyl and (3-methylbenzyl)sulfonyl groups. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrazine ring system, which is a bicyclic structure containing two nitrogen atoms. The cyclopropyl and (3-methylbenzyl)sulfonyl substituents would add complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring, as well as the sulfonyl and cyclopropyl groups. The sulfonyl group could potentially undergo a variety of reactions, including substitution and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic systems .

Scientific Research Applications

Synthesis Methodologies

Research demonstrates innovative approaches to synthesizing pyrazole derivatives, highlighting the chemical versatility and potential utility of these compounds in various applications. For instance, the synthesis of pyrazole derivatives bearing an aryl sulfonate moiety through a one-pot cyclo-condensation reaction showcases methods to create compounds with potential biological activities (Kendre et al., 2013).

Antibacterial and Antitumor Activities

Several studies have been conducted on the biological activities of pyrazole derivatives. For example, compounds with sulfonamido moieties have been synthesized and evaluated for their antibacterial properties, indicating the potential for these compounds to serve as antibacterial agents (Azab et al., 2013). Furthermore, pyrazole and thiophene derivatives have been synthesized and screened for antitumor activities against various cancer cell lines, revealing some compounds with significant potency (Mohareb et al., 2015).

Safety And Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with all chemicals, it should be handled with care, following appropriate safety protocols .

Future Directions

The study of pyrazolo[1,5-a]pyrazine derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the synthesis of new derivatives, their biological activity, and their potential applications .

properties

IUPAC Name

2-cyclopropyl-5-[(3-methylphenyl)methylsulfonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-13-3-2-4-14(9-13)12-23(21,22)19-7-8-20-16(11-19)10-17(18-20)15-5-6-15/h2-4,9-10,15H,5-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBLKBPICFPADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-((3-methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

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